
5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the pyrrolidin-1-ylmethyl group suggests that this compound could be synthesized through the reaction of chloromethylated oxadiazoles with pyrrolidine .
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives often involves the condensation of appropriate precursors. For instance, the synthesis of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol was achieved through the ring-closing reaction of isoniazide with carbon bisulfide, which is a nucleophilic addition reaction . Similarly, the synthesis of 3-[5-(Pyrrolidinemethyl)-1,2,4-oxadiazol-3-yl]-4H-chromones was performed by reacting 5-(chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole with pyrrolidine . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives has been studied using various spectroscopic techniques. X-ray diffraction analysis has been used to determine the crystal structure of 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione, revealing intermolecular hydrogen bonding interactions in the solid state . Although the exact structure of this compound is not provided, similar analytical techniques could be employed to elucidate its molecular structure.
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-oxadiazole derivatives can vary depending on the substituents attached to the ring. For example, coordination polymers have been synthesized using 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol as a ligand to bind metal ions such as Co(II) and Ni(II), forming porous structures suitable for solvent inclusion . This suggests that this compound could also participate in coordination chemistry, potentially leading to novel materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The optical properties of these compounds, such as UV-vis absorption and fluorescence emission, can be affected by the nature of the substituents . The thermal stability of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol has been investigated, showing complete decomposition at high temperatures . These findings provide a basis for predicting the properties of this compound, which may exhibit similar behavior.
Scientific Research Applications
Antimicrobial and Antitubercular Properties
5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol and its derivatives have shown promising results in antimicrobial and antitubercular activities. Studies have demonstrated their effectiveness against various bacterial and fungal strains, including Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). For example, one study synthesized derivatives of this compound and evaluated their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, finding some compounds with very good antibacterial and antitubercular activities (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008). Additionally, another research synthesized new 1,3,4-oxadiazole derivatives and found them to exhibit strong antimicrobial activity (Krolenko, Vlasov, & Zhuravel, 2016).
Anticancer Potential
Several studies have explored the potential of this compound derivatives in cancer research. Compounds containing this moiety have been synthesized and evaluated for their anticancer activities, with some showing significant cytotoxicity against various human cancer cell lines. For instance, research into substituted 1,3,4-oxadiazolyl tetrahydropyridines, which include this compound, has reported moderate cytotoxicity against breast cancer cell lines (Redda & Gangapuram, 2007).
Catalysis and Green Chemistry
This compound has been used in developing organocatalytic processes, particularly in environmentally friendly continuous-flow aldol reactions. A study highlighted the use of a derivative, 5-(Pyrrolidin-2-yl)tetrazole, functionalized silica in a packed-bed microreactor for such reactions, emphasizing its effectiveness and long-term stability (Bortolini et al., 2012).
Corrosion Inhibition
Research into the corrosion inhibition properties of 1,3,4-oxadiazole derivatives has demonstrated their potential in protecting mild steel in acidic environments. This application is crucial in industrial settings, where corrosion can lead to significant material and financial losses (Ammal, Prajila, & Joseph, 2018).
Mechanism of Action
Target of Action
The compound “5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol” is a novel synthetic moleculeIt contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been found to interact with various targets, including COX-2, a key enzyme involved in inflammation .
Mode of Action
For instance, the pyrrolidine ring can contribute to the stereochemistry of the molecule, allowing it to efficiently explore the pharmacophore space due to sp3-hybridization . This can lead to different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been associated with various biological activities, suggesting that they may influence multiple biochemical pathways . For instance, some pyrrolidine derivatives have been found to inhibit the growth of colon and pancreatic cancer models .
Pharmacokinetics
Pyrrolidine derivatives are known to modify physicochemical parameters, potentially improving the ADME/Tox results for drug candidates .
Result of Action
For instance, some pyrrolidine derivatives have shown inhibitory activity against COX-2, suggesting potential anti-inflammatory effects .
Action Environment
It is known that the biological activity of pyrrolidine derivatives can be influenced by steric factors . Therefore, the spatial orientation of substituents and the stereochemistry of the molecule may play a role in its biological profile .
properties
IUPAC Name |
5-(pyrrolidin-1-ylmethyl)-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c12-7-9-8-6(11-7)5-10-3-1-2-4-10/h1-5H2,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZYSXWJRVDFFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NNC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)methyl]acetamide](/img/structure/B2506609.png)

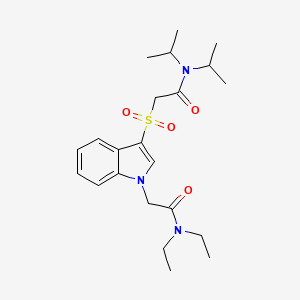
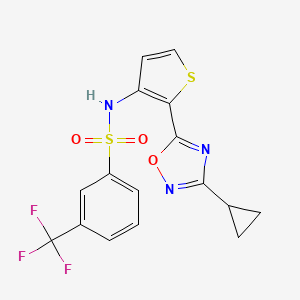
![1-allyl-2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2506614.png)
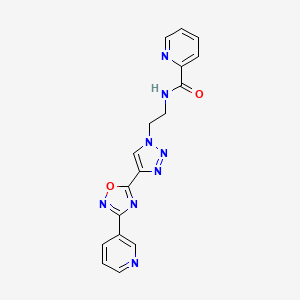
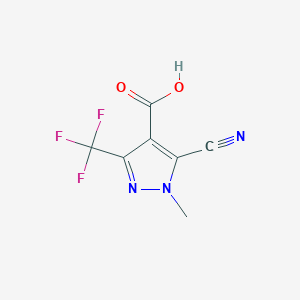
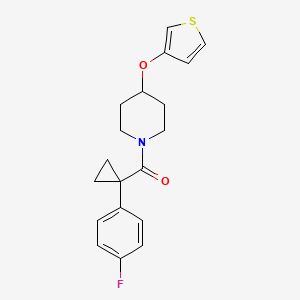

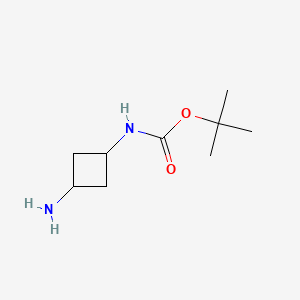
![1-[4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2506628.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]acetamide](/img/structure/B2506629.png)

